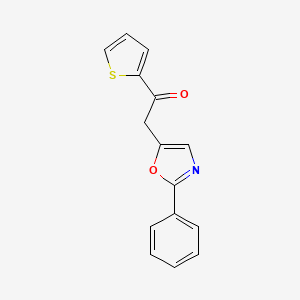
2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone is an organic compound that features both an oxazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone with an amide.
Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reaction: The final step involves coupling the oxazole and thiophene rings through a suitable linker, such as a carbonyl group, under specific reaction conditions like the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenyloxazol-5-yl)-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
2-(2-Phenyloxazol-5-yl)-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone is unique due to the combination of oxazole and thiophene rings, which imparts distinct electronic and steric properties
Properties
CAS No. |
919778-74-8 |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-oxazol-5-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H11NO2S/c17-13(14-7-4-8-19-14)9-12-10-16-15(18-12)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
XJXHSJINSASYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


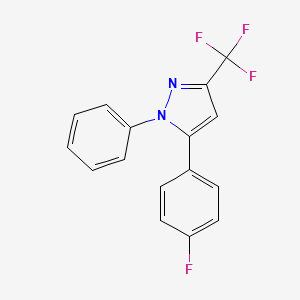
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
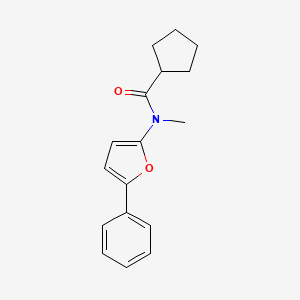
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
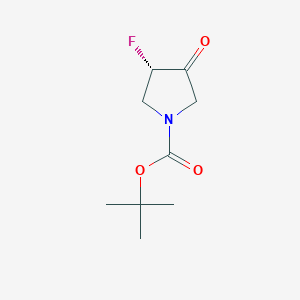
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
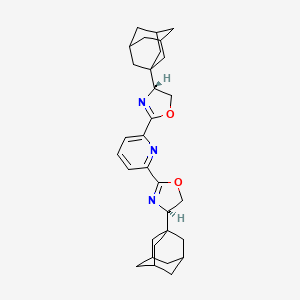
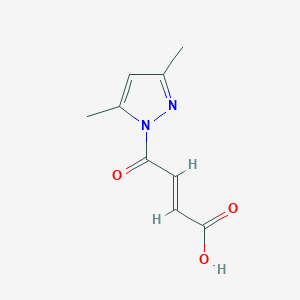
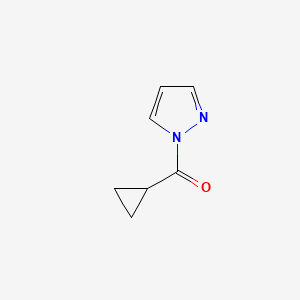
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
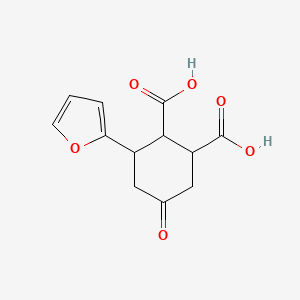
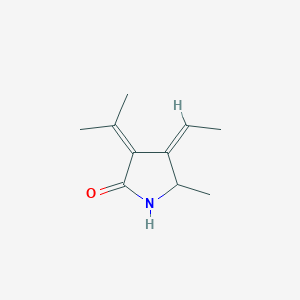
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

